
4-(dimethylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(dimethylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide” is a chemical compound. It’s a derivative of sulfanilamide, which is a molecule containing the sulfonamide functional group attached to an aniline .
Synthesis Analysis
The synthesis of such compounds often involves the condensation of sulfanilamide with substituted aromatic aldehydes. The resulting Schiff bases are then reduced with sodium borohydride, leading to the corresponding amines .
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
- Synthesis and Antitumor Activity : The synthesis of novel benzenesulfonamide derivatives, including the investigation of their chemical reactivity and antitumor activities against HepG2 and MCF-7 cell lines, has been explored. One such compound showed significant in vitro antitumor activity, with further studies revealing its potential interaction against KSHV thymidylate synthase complex (Fahim & Shalaby, 2019).
- Enzyme Inhibition Studies : Novel acridine and bis acridine sulfonamides were synthesized from 4-amino-N-(4-sulfamoylphenyl)benzamide, exhibiting effective inhibitory activity against cytosolic carbonic anhydrase isoforms II and VII. These compounds show promise as selective inhibitors for these enzymes, with detailed structure-activity relationships elucidated (Ulus et al., 2013).
Molecular Docking and DFT Calculations
- Molecular Docking and DFT Analysis : The synthesis of sulfonamide derivatives has been coupled with molecular docking and Density Functional Theory (DFT) calculations to predict their biological activities and interactions at the molecular level. Such studies provide insights into the compound's mechanism of action and potential therapeutic targets (Ghorab et al., 2017).
Characterization and Structural Analysis
- Crystal Structure Analysis : Detailed characterization, including crystal structure analysis of aromatic sulfonamides and their derivatives, has been conducted. These studies offer valuable information on the molecular conformation, hydrogen bonding, and other structural features that influence the compound's biological activities (Remko et al., 2010).
Impact on Device Performance
- Polymorphism Studies : Research into the polymorphism of aromatic sulfonamides, especially those with fluorine groups, has shown significant effects on their physical properties. Such studies have implications for optimizing these compounds for various applications, including in medicinal chemistry and materials science (Terada et al., 2012).
Mecanismo De Acción
These sulfonamides were investigated as inhibitors of the human carbonic anhydrase (hCA, EC 4.2.1.1) isoforms hCA I and II (cytosolic isozymes), as well as hCA IX and XII (transmembrane, tumor-associated enzymes). It was noted that the compounds incorporating secondary amine moieties showed better inhibitory activity against all CA isozymes compared to the corresponding Schiff bases .
Direcciones Futuras
Propiedades
IUPAC Name |
4-(dimethylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5S2/c1-18(2)25(22,23)14-7-3-11(4-8-14)15(19)17-12-5-9-13(10-6-12)24(16,20)21/h3-10H,1-2H3,(H,17,19)(H2,16,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWBVBQNSYCRIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dimethylsulfamoyl)-N-(4-sulfamoylphenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

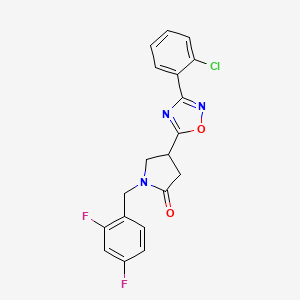
![5-[(E)-2-furylmethylidene]-2-[2-(2-hydroxyethyl)piperidino]-1,3-thiazol-4(5H)-one](/img/structure/B2691589.png)
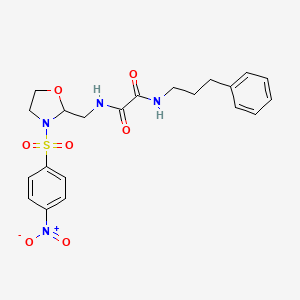
![Methyl 3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate](/img/structure/B2691592.png)

![N-{2-[5-(diethylsulfamoyl)thiophen-2-yl]ethyl}prop-2-enamide](/img/structure/B2691594.png)
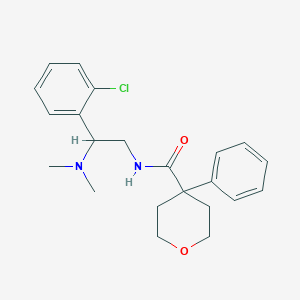
![4-[(4-fluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2691598.png)

![3-(morpholin-4-ylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B2691601.png)
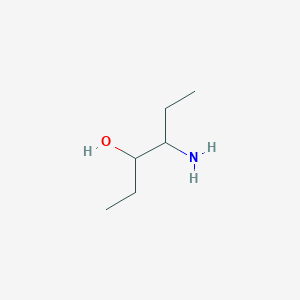
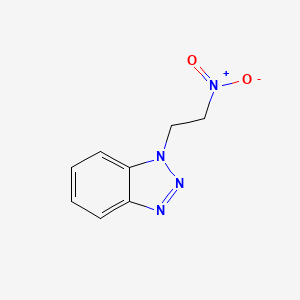
![1-[4-(butyrylamino)benzoyl]-N-cycloheptylpiperidine-3-carboxamide](/img/structure/B2691609.png)
